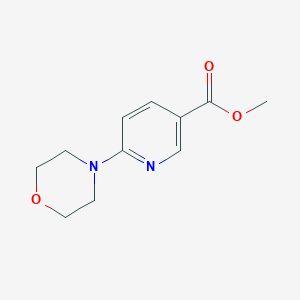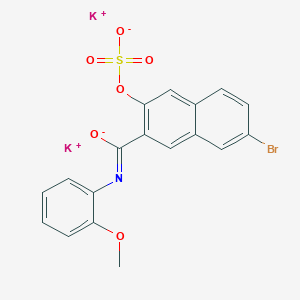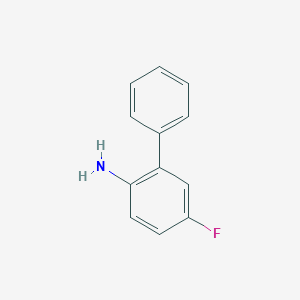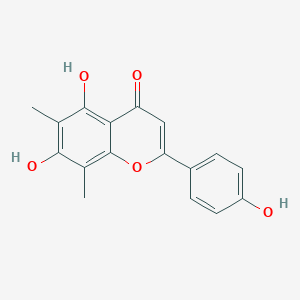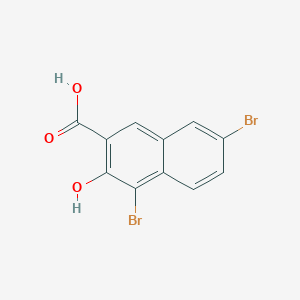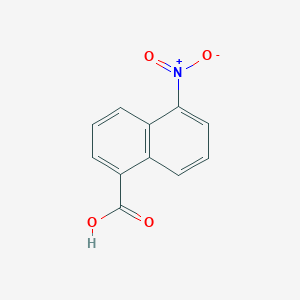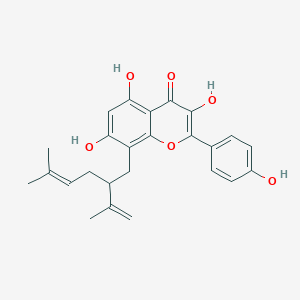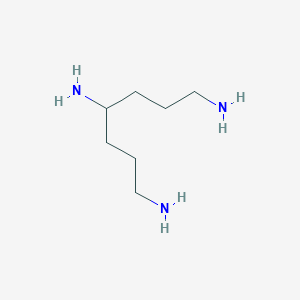
1,4,7-Triaminoheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Triaminoheptane, also known as TAH, is a chemical compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is soluble in water. TAH has been the focus of scientific research due to its potential applications in various fields, such as medicine, agriculture, and industry.
科学的研究の応用
1,4,7-Triaminoheptane has shown potential applications in various scientific fields. In medicine, 1,4,7-Triaminoheptane has been studied for its antitumor properties. Studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 1,4,7-Triaminoheptane has also been studied for its potential use as a drug delivery system. 1,4,7-Triaminoheptane can be used as a carrier molecule to deliver drugs to specific target cells. In agriculture, 1,4,7-Triaminoheptane has been studied for its potential use as a plant growth regulator. 1,4,7-Triaminoheptane can stimulate plant growth and increase crop yield. In industry, 1,4,7-Triaminoheptane has been studied for its potential use as a corrosion inhibitor. 1,4,7-Triaminoheptane can prevent metal corrosion by forming a protective film on the metal surface.
作用機序
The mechanism of action of 1,4,7-Triaminoheptane is not fully understood. However, studies have shown that 1,4,7-Triaminoheptane can interact with various biological molecules, such as proteins and DNA. 1,4,7-Triaminoheptane can form hydrogen bonds with these molecules, which can alter their structure and function. 1,4,7-Triaminoheptane can also induce apoptosis by activating caspase enzymes, which are responsible for cell death.
生化学的および生理学的効果
1,4,7-Triaminoheptane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis. 1,4,7-Triaminoheptane can also stimulate plant growth by increasing the uptake of nutrients and water. In animal studies, 1,4,7-Triaminoheptane has been shown to have neuroprotective effects. 1,4,7-Triaminoheptane can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
1,4,7-Triaminoheptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized. 1,4,7-Triaminoheptane is also soluble in water, which makes it easy to use in biological assays. However, 1,4,7-Triaminoheptane has some limitations for lab experiments. It has a strong fishy odor, which can be unpleasant to work with. 1,4,7-Triaminoheptane can also be toxic at high concentrations, which requires caution when handling.
将来の方向性
There are several future directions for 1,4,7-Triaminoheptane research. In medicine, 1,4,7-Triaminoheptane can be further studied for its potential use as an antitumor drug. 1,4,7-Triaminoheptane can also be studied for its potential use in drug delivery systems. In agriculture, 1,4,7-Triaminoheptane can be studied for its potential use as a plant growth regulator for different crops. In industry, 1,4,7-Triaminoheptane can be studied for its potential use as a corrosion inhibitor for different metals. Further research can also be done to understand the mechanism of action of 1,4,7-Triaminoheptane and its interaction with biological molecules.
Conclusion:
In conclusion, 1,4,7-Triaminoheptane is a chemical compound that has potential applications in various scientific fields, such as medicine, agriculture, and industry. 1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia or by the reaction of 1,4-diaminobutane with 1,3-dibromopropane. 1,4,7-Triaminoheptane has been studied for its antitumor properties, potential use as a drug delivery system, plant growth regulator, and corrosion inhibitor. 1,4,7-Triaminoheptane can interact with biological molecules and induce apoptosis. 1,4,7-Triaminoheptane has several advantages for lab experiments, but also has limitations. Future research can be done to explore the potential applications of 1,4,7-Triaminoheptane in different fields and to understand its mechanism of action.
合成法
1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia in the presence of a palladium catalyst. The reaction yields 1,4,7-Triaminoheptane and ammonium bromide as byproducts. 1,4,7-Triaminoheptane can also be synthesized by the reaction of 1,4-diaminobutane with 1,3-dibromopropane in the presence of a base catalyst.
特性
CAS番号 |
1985-81-5 |
|---|---|
製品名 |
1,4,7-Triaminoheptane |
分子式 |
C7H19N3 |
分子量 |
145.25 g/mol |
IUPAC名 |
heptane-1,4,7-triamine |
InChI |
InChI=1S/C7H19N3/c8-5-1-3-7(10)4-2-6-9/h7H,1-6,8-10H2 |
InChIキー |
GDRJDUSGGPSMEI-UHFFFAOYSA-N |
SMILES |
C(CC(CCCN)N)CN |
正規SMILES |
C(CC(CCCN)N)CN |
その他のCAS番号 |
1985-81-5 |
同義語 |
1,4,7-triaminoheptane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

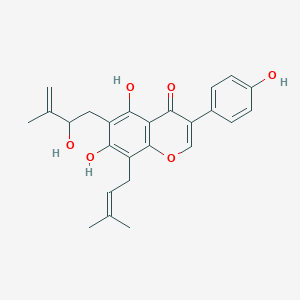

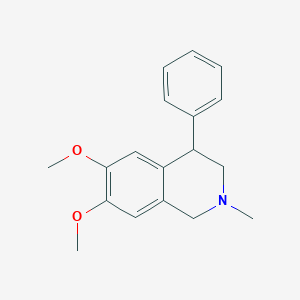
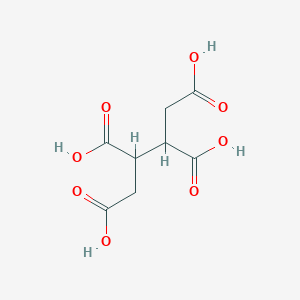
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
